4-Methyl-2-nitrophenol

Beschreibung

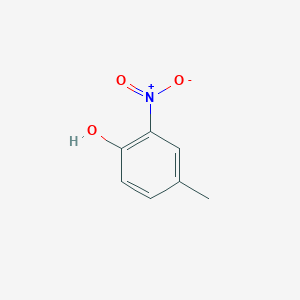

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDNSSSQVSOXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Record name | NITROCRESOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026961 | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrocresols are yellow-colored crystals. They are slightly soluble in water and weigh more than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. They are toxic by ingestion or skin contact. They are used to make other chemicals., Colorless solid; [EPA OHM/TADS] Yellow solid with a phenolic odor; mp = 32-35 deg C; [Alfa Aesar MSDS] | |

| Record name | NITROCRESOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitro-4-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000632 [mmHg] | |

| Record name | 2-Nitro-4-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12167-20-3, 119-33-5, 68137-08-6 | |

| Record name | NITROCRESOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, methylnitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012167203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(Or 4)-methyl-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068137086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P92KPK2NL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-nitrophenol: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 4-Methyl-2-nitrophenol (also known as 2-nitro-p-cresol), a versatile chemical intermediate. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's core chemical properties, structure, synthesis protocols, reactivity, and critical safety considerations. Our focus is on providing not just data, but actionable insights grounded in established scientific principles.

Core Identification and Chemical Structure

4-Methyl-2-nitrophenol is an aromatic organic compound that belongs to the nitrophenol family. Structurally, it is a derivative of p-cresol (4-methylphenol) with a nitro group (-NO₂) positioned ortho to the hydroxyl group (-OH). This specific arrangement of functional groups dictates its chemical behavior and utility.

The structural identifiers are crucial for unambiguous database searches and regulatory compliance.

-

InChIKey : SYDNSSSQVSOXTN-UHFFFAOYSA-N[3]

Caption: 2D structure of 4-Methyl-2-nitrophenol.

Physicochemical Properties

The physical and chemical properties of 4-Methyl-2-nitrophenol are summarized below. These characteristics are fundamental for designing experimental conditions, including solvent selection, purification methods, and storage. The compound presents as a yellow crystalline solid, a color typical for nitrophenolic compounds.[5] Its slight solubility in water is expected due to the hydrophobic benzene ring, though the polar nitro and hydroxyl groups allow for some interaction with water molecules.[5][6]

| Property | Value | Source(s) |

| Appearance | Yellow-colored crystals or solid[2][5] | [2][5] |

| Melting Point | 32-35 °C[2] | [2] |

| Boiling Point | 125 °C at 22 mmHg; 231.1 °C at 760 mmHg[7] | [7] |

| Density | 1.24 g/mL at 25 °C | |

| Water Solubility | Slightly soluble[5][8] | [5][8] |

| pKa | 7.45 ± 0.14 (Predicted) | [9] |

| Flash Point | 108 °C (226.4 °F) - closed cup[10] | [10] |

| Vapor Pressure | 0.0419 mmHg at 25°C[8] | [8] |

Synthesis Protocol: Nitration of p-Cresol

The most direct and common synthesis route for 4-Methyl-2-nitrophenol is the electrophilic nitration of p-cresol. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is blocked by the methyl group, nitration preferentially occurs at one of the two equivalent ortho positions.

Causality in Experimental Design : The choice of a mild nitrating agent and controlled temperature is critical. Phenols are highly susceptible to oxidation by strong nitric acid, which can lead to the formation of undesired byproducts and polymeric tars. Using a diluted nitric acid solution and maintaining a low reaction temperature minimizes these side reactions, ensuring a higher yield of the desired product.

Caption: General workflow for the synthesis of 4-Methyl-2-nitrophenol.

Step-by-Step Laboratory Protocol:

-

Preparation : In a 250 mL flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-cresol (10.8 g, 0.1 mol) in glacial acetic acid (20 mL).

-

Cooling : Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Nitration : Prepare a solution of dilute nitric acid by carefully adding concentrated nitric acid (6.3 mL) to water (15 mL). Add this dilute nitric acid solution dropwise to the cooled p-cresol solution over 30-45 minutes. The rate of addition must be controlled to keep the internal temperature below 10 °C.

-

Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Precipitation : Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water. A yellow solid will precipitate.

-

Isolation : Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL) to remove residual acid.

-

Purification : For higher purity, the crude product should be recrystallized from a minimal amount of a hot aqueous ethanol solution. Dry the purified yellow crystals in a desiccator.

Chemical Reactivity and Key Reactions

The reactivity of 4-Methyl-2-nitrophenol is governed by its three functional groups:

-

Hydroxyl Group (-OH) : Behaves as a weak acid and can be deprotonated by a base to form a phenoxide ion. This increases the electron-donating ability of the ring, making it highly activated towards electrophiles. It is also a site for etherification reactions.

-

Nitro Group (-NO₂) : A strong electron-withdrawing group that deactivates the ring towards further electrophilic substitution. It can be reduced to an amino group (-NH₂), a key transformation in the synthesis of many pharmaceutical and dye intermediates.

-

Methyl Group (-CH₃) : A weak electron-donating group that slightly activates the ring.

A notable reaction is its use as a precursor in the synthesis of other chemicals, such as 4-Methyl-2-nitroanisole, via Williamson ether synthesis.[11]

Caption: Reaction pathway for the synthesis of 4-Methyl-2-nitroanisole.

Organonitrate compounds like 4-Methyl-2-nitrophenol can act as oxidizing agents. Caution is advised when mixing them with reducing agents, as vigorous reactions may occur.[5] Aromatic nitro compounds may also react explosively in the presence of strong bases like sodium hydroxide, particularly under anhydrous conditions.[5]

Applications in Industry and Research

4-Methyl-2-nitrophenol serves primarily as a valuable intermediate in organic synthesis.[8][9]

-

Dyes and Pigments : The presence of a chromophoric nitro group and an auxochromic hydroxyl group makes it a precursor for various azo dyes and other colorants.[12]

-

Agrochemicals : It is used in the synthesis of certain pesticides and herbicides.[13]

-

Pharmaceuticals : While not a drug itself, its structure is a building block for more complex bioactive molecules. Aromatic nitro compounds are integral to a number of established drugs.[14] For instance, the reduction of the nitro group to an amine yields 2-amino-4-methylphenol, a key intermediate for pharmaceuticals and photographic developers. There is also research suggesting 4-methyl-2-nitrophenol may inhibit acetylcholinesterase, an enzyme relevant in the study of neurological disorders like Alzheimer's disease.[10]

Safety, Handling, and Toxicity

As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-Methyl-2-nitrophenol is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Classification :

-

Skin Corrosion/Irritation : Category 2 (Causes skin irritation)[2][15]

-

Serious Eye Damage/Eye Irritation : Category 2 (Causes serious eye irritation)[2][15]

-

Specific Target Organ Toxicity (Single Exposure) : Category 3 (May cause respiratory irritation)[15]

Handling and Storage :

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[15]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and reducing agents.[8]

-

Spills : In case of a spill, contain the material and clean up using an absorbent material. Avoid generating dust.

Toxicity :

-

The compound is toxic by ingestion or skin contact.[5]

-

LD50 (Oral, rat) : 3360 mg/kg.[8]

-

Contact with the material may cause irritation to the skin, eyes, and mucous membranes.[5] Effects from contact or inhalation may be delayed.[5]

Conclusion

4-Methyl-2-nitrophenol is a foundational chemical intermediate with a well-defined profile of properties, reactivity, and applications. Its synthesis from p-cresol is a classic example of electrophilic aromatic substitution, illustrating fundamental principles of organic chemistry. For researchers and developers, a thorough understanding of its characteristics—from its physicochemical data to its safety hazards—is essential for its effective and safe utilization in the synthesis of dyes, agrochemicals, and potential pharmaceutical agents.

References

-

4-METHYL-2-NITROPHENOL | CAS 119-33-5 . Matrix Fine Chemicals. [Link]

-

4-Methyl-2-nitrophenol | C7H7NO3 | CID 8391 . PubChem, National Center for Biotechnology Information. [Link]

-

CAS No : 119-33-5| Chemical Name : 4-Methyl-2-nitrophenol . Pharmaffiliates. [Link]

-

Phenol, 4-methyl-2-nitro- . NIST WebBook. [Link]

-

(4-Methyl-2-nitrophenyl)methanol | C8H9NO3 | CID 53405041 . PubChem, National Center for Biotechnology Information. [Link]

-

4-Chloro-5-methyl-2-nitrophenol | C7H6ClNO3 | CID 23532 . PubChem, National Center for Biotechnology Information. [Link]

-

2-nitro-4-methylphenol . Stenutz. [Link]

-

4-(hydroxymethyl)-2-nitro-phenol . PubChem, National Center for Biotechnology Information. [Link]

-

4-Methyl-2-nitrophenol . Solubility of Things. [Link]

- Technique for preparing 4-methyl-2,6 o-nitro-p-cresol.

-

4-Methyl-2-nitrophenol | CAS#:119-33-5 . Chemsrc. [Link]

-

2-Methyl-4-nitrophenol | C7H7NO3 | CID 7442 . PubChem, National Center for Biotechnology Information. [Link]

-

Supporting information for - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

- 4-methyl-3-nitrophenols and preparation method thereof.

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core . MDPI. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Methyl-2-nitrophenol | C7H7NO3 | CID 8391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-METHYL-2-NITROPHENOL | CAS 119-33-5 [matrix-fine-chemicals.com]

- 4. 4-Methyl-2-nitrophenol, 97% | Fisher Scientific [fishersci.ca]

- 5. 4-methyl-2-nitro-phenol | 12167-20-3 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4-Methyl-2-nitrophenol | CAS#:119-33-5 | Chemsrc [chemsrc.com]

- 8. echemi.com [echemi.com]

- 9. 2-Nitro-p-cresol | 119-33-5 [chemicalbook.com]

- 10. 4-Methyl-2-nitrophenol | 119-33-5 | FM15721 | Biosynth [biosynth.com]

- 11. 4-Methyl-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 4-METHYL-2-NITROPHENOL Online | 4-METHYL-2-NITROPHENOL Manufacturer and Suppliers [scimplify.com]

- 14. mdpi.com [mdpi.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-nitrophenol from p-Cresol

This guide provides a comprehensive overview of the synthesis of 4-methyl-2-nitrophenol, a valuable chemical intermediate, through the electrophilic nitration of p-cresol. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed procedural insights and a thorough examination of the underlying chemical principles.

Introduction: Significance and Applications

4-Methyl-2-nitrophenol is a key building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its strategic importance lies in the presence of three reactive functional groups—hydroxyl, methyl, and nitro groups—which can be selectively modified to create a diverse array of complex molecules. A notable application is its role as a precursor in the production of 4-methyl-2-aminophenol, a crucial component in certain hair dye formulations and other specialty chemicals.

The synthesis from p-cresol is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The careful control of reaction conditions is paramount to achieve high regioselectivity and yield, favoring the formation of the desired ortho-nitro isomer over other potential byproducts.

Mechanistic Insights: The Chemistry of Nitration

The nitration of p-cresol proceeds via an electrophilic aromatic substitution mechanism.[1] The hydroxyl (-OH) and methyl (-CH₃) groups on the p-cresol ring are both activating and ortho-, para-directing. Since the para position is already occupied by the methyl group, electrophilic attack is directed to the ortho positions relative to the powerful activating hydroxyl group.

The key steps in the mechanism are:

-

Generation of the Electrophile: In a mixture of nitric acid and a strong acid catalyst like sulfuric acid, the nitronium ion (NO₂⁺) is generated. This highly reactive electrophile is the species that attacks the aromatic ring.[2]

-

Electrophilic Attack: The electron-rich aromatic ring of p-cresol attacks the nitronium ion. The hydroxyl group strongly activates the ring, making it highly susceptible to electrophilic attack. The attack occurs predominantly at the position ortho to the hydroxyl group due to its strong activating effect.

-

Formation of the Sigma Complex (Wheland Intermediate): The attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

-

Deprotonation and Re-aromatization: A weak base in the reaction mixture, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 4-methyl-2-nitrophenol.

The regioselectivity of the reaction, favoring nitration at the 2-position, is a direct consequence of the directing effects of the substituents on the p-cresol ring.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol details a laboratory-scale synthesis of 4-methyl-2-nitrophenol from p-cresol.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| p-Cresol | C₇H₈O | 108.14 | 10.8 g (0.1 mol) |

| Nitric Acid (70%) | HNO₃ | 63.01 | 9.0 mL (~0.14 mol) |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 10 mL |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |

| Crushed Ice | H₂O | 18.02 | ~200 g |

Reaction Workflow Diagram

Caption: Reaction workflow for the synthesis of 4-methyl-2-nitrophenol.

Detailed Procedure

-

Preparation of the p-Cresol Solution: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.8 g (0.1 mol) of p-cresol in 50 mL of dichloromethane. Cool the flask in an ice-salt bath to 0-5 °C.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully add 10 mL of concentrated sulfuric acid to 9.0 mL of 70% nitric acid while cooling in an ice bath. Caution: This mixing is highly exothermic. The nitrating mixture should be prepared fresh and used immediately.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred p-cresol solution over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition. After the addition is complete, continue stirring the mixture at this temperature for an additional hour to ensure the reaction goes to completion.

-

Work-up and Isolation:

-

Carefully pour the reaction mixture into a beaker containing approximately 200 g of crushed ice with vigorous stirring. This step quenches the reaction and helps to precipitate the product.[4]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two 30 mL portions of dichloromethane.

-

Combine all the organic layers and wash them sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acids), and finally with 50 mL of brine.[4] Note: Vent the separatory funnel frequently during the bicarbonate wash to release the pressure from evolved CO₂.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, a yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure 4-methyl-2-nitrophenol.

Safety and Hazard Management

Nitration reactions are inherently hazardous and must be conducted with extreme caution in a well-ventilated fume hood.

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[5][6][7] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[5]

-

Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing an explosion.[8] Maintaining a low temperature is critical for both safety and selectivity.

-

Toxic Fumes: Nitric acid fumes and nitrogen oxides produced during the reaction are toxic and should not be inhaled.[5][7]

-

Waste Disposal: Acidic waste should be neutralized carefully before disposal according to institutional guidelines. Do not mix nitric acid waste with other waste streams.[9]

Alternative Synthesis Method: Regioselective Nitration

For enhanced regioselectivity towards the ortho-isomer, alternative nitrating agents can be employed. One such method involves the use of cerium (IV) ammonium nitrate (CAN) in the presence of sodium bicarbonate.[10] This method has been reported to give high yields of the ortho-nitrophenol as the sole product under mild, room temperature conditions.[10]

Conclusion

The synthesis of 4-methyl-2-nitrophenol from p-cresol is a well-established and important transformation in organic synthesis. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and strict adherence to safety protocols are essential for a successful and safe synthesis. The protocol described in this guide provides a solid foundation for researchers to produce this valuable chemical intermediate for further applications in their work.

References

-

Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

-

YouTube. Nitration reaction safety. (2024-06-07). [Link]

-

National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry. (2013-11-22). [Link]

-

Quora. What is the mechanism of nitrosation of phenol?. (2019-06-19). [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. [Link]

-

University of Washington. NITRIC ACID SAFETY. [Link]

-

Khan Academy. Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. (2022-11-29). [Link]

- Google Patents.

- Google Patents. CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol.

-

ARKAT USA, Inc. Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). [Link]

-

VelocityEHS. Nitric Acid Safety Tips & Health Hazards. (2015-04-27). [Link]

-

UW Environmental Health & Safety. Reduce your risk of a nitric acid incident. (2024-06-24). [Link]

-

J-STAGE. Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. [Link]

-

CORE. EVALUATION OF LEWIS ACID CATALYSED AND OTHER NITRATION STRATEGIES FOR THE SELECTIVE NITRATION OF CRESOLS. [Link]

-

ResearchGate. Some reported examples of the nitration of m-cresol under various conditions. [Link]

-

PrepChem.com. Preparation of 4-(hydroxymethyl)-2-nitrophenol. [Link]

- Google Patents.

-

Corning. Results: Visible effect on the reaction: Nitration of phenol in flow. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. [Link]

Sources

- 1. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. ehs.washington.edu [ehs.washington.edu]

- 7. ehs.com [ehs.com]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 10. arkat-usa.org [arkat-usa.org]

Spectroscopic Characterization of 4-Methyl-2-nitrophenol: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 4-Methyl-2-nitrophenol (C₇H₇NO₃), a key chemical intermediate in various industrial syntheses.[1][2][3] Understanding the spectral signature of this molecule is paramount for quality control, reaction monitoring, and structural confirmation in research and development settings. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and methodologies.

Molecular Structure and Spectroscopic Overview

4-Methyl-2-nitrophenol, also known as 2-nitro-p-cresol, is an aromatic compound characterized by a phenol ring substituted with a methyl group at position 4 and a nitro group at position 2. This substitution pattern gives rise to a unique electronic environment for each atom, which is reflected in its spectroscopic data. The molecular weight of 4-Methyl-2-nitrophenol is approximately 153.14 g/mol .[1][4]

A thorough spectroscopic analysis provides a molecular fingerprint, enabling unambiguous identification and assessment of purity. This guide will delve into the nuances of each major spectroscopic technique as applied to this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 4-Methyl-2-nitrophenol, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Methyl-2-nitrophenol, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.

Data Summary: ¹H NMR of 4-Methyl-2-nitrophenol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet (broad) | 1H | OH |

| ~7.9 | Doublet | 1H | H-3 |

| ~7.3 | Doublet of doublets | 1H | H-5 |

| ~7.1 | Doublet | 1H | H-6 |

| ~2.3 | Singlet | 3H | CH₃ |

Interpretation and Causality:

-

Hydroxyl Proton (OH): The broad singlet at approximately 10.5 ppm is characteristic of a phenolic proton, with its chemical shift significantly influenced by hydrogen bonding and solvent effects. Its broadness is a result of chemical exchange with residual water or other exchangeable protons in the sample.

-

Aromatic Protons (H-3, H-5, H-6): The aromatic region displays a complex splitting pattern due to the coupling between adjacent protons. The downfield shift of H-3 is attributed to the strong electron-withdrawing effect of the adjacent nitro group. The coupling constants (J-values) between these protons would provide further confirmation of their relative positions.

-

Methyl Protons (CH₃): The singlet at around 2.3 ppm corresponds to the three protons of the methyl group. The absence of splitting indicates no adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-25 mg of 4-Methyl-2-nitrophenol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5] Ensure the sample is fully dissolved and free of any particulate matter by filtering if necessary.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a 300 MHz or higher field NMR spectrometer.

-

Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp spectral lines.

-

Acquisition: A standard one-pulse sequence is used to acquire the Free Induction Decay (FID). Key parameters include a 90° pulse angle and a sufficient relaxation delay (typically 1-5 seconds) to allow for full magnetization recovery between scans.

-

Processing: The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required.

Data Summary: ¹³C NMR of 4-Methyl-2-nitrophenol

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-1 (C-OH) |

| ~140 | C-2 (C-NO₂) |

| ~135 | C-4 (C-CH₃) |

| ~128 | C-6 |

| ~125 | C-5 |

| ~120 | C-3 |

| ~20 | CH₃ |

Interpretation and Causality:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the hydroxyl group (C-1) is significantly deshielded, as is the carbon attached to the nitro group (C-2). The quaternary carbons (C-1, C-2, and C-4) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

Methyl Carbon: The methyl carbon appears at a characteristic upfield chemical shift of around 20 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the following key differences:

-

Sample Concentration: A higher concentration of the sample (50-100 mg) is often necessary to obtain a good signal-to-noise ratio in a reasonable time.[5]

-

Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon. A longer relaxation delay may be needed, especially for quaternary carbons.

-

Processing: The processing steps are analogous to those for ¹H NMR. The spectrum is typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing valuable information about the functional groups present.

Data Summary: IR Spectroscopy of 4-Methyl-2-nitrophenol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-3500 (broad) | O-H stretch | Phenolic -OH |

| ~3000-3100 | C-H stretch | Aromatic C-H |

| ~2850-3000 | C-H stretch | Methyl C-H |

| ~1580, ~1480 | C=C stretch | Aromatic ring |

| ~1520, ~1340 | N-O asymmetric & symmetric stretch | Nitro group (NO₂) |

| ~1200-1300 | C-O stretch | Phenolic C-O |

| ~800-900 | C-H bend (out-of-plane) | Substituted aromatic |

Interpretation and Causality:

-

O-H Stretch: The broad absorption in the 3200-3500 cm⁻¹ region is a hallmark of the hydroxyl group and is broadened due to intermolecular hydrogen bonding.

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic ring, while those just below 3000 cm⁻¹ are from the methyl group.

-

Nitro Group Stretches: The two strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the N-O bonds in the nitro group, respectively. These are highly characteristic and confirmatory for this functional group.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole, including C-C and C-O stretching and various bending vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a common and convenient method for analyzing solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. A background spectrum of the clean, empty crystal is collected.

-

Sample Application: A small amount of the solid 4-Methyl-2-nitrophenol is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

-

Data Collection: The IR spectrum of the sample is then collected. The instrument measures the attenuated IR beam that has interacted with the sample.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Sources

- 1. mse.washington.edu [mse.washington.edu]

- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. 4-Methyl-2-nitrophenol | C7H7NO3 | CID 8391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

4-Methyl-2-nitrophenol CAS number 119-33-5

An In-Depth Technical Guide to 4-Methyl-2-nitrophenol (CAS 119-33-5): Properties, Synthesis, Analysis, and Applications

This guide provides a comprehensive technical overview of 4-Methyl-2-nitrophenol (CAS 119-33-5), a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the compound's core characteristics, synthesis pathways, analytical methodologies, and critical applications, grounding all information in established scientific principles and safety protocols.

Core Physicochemical Characteristics

4-Methyl-2-nitrophenol, also known as 2-nitro-p-cresol, is an organic compound belonging to the nitrophenol class.[1][2] Its molecular structure consists of a phenol ring substituted with a methyl group at position 4 and a nitro group at position 2. This specific arrangement of functional groups dictates its chemical behavior and physical properties.

The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the phenol backbone creates a unique electronic environment. The hydroxyl group imparts acidic properties, while the nitro group significantly influences the compound's reactivity and polarity.[3] It typically appears as a yellow to orange crystalline solid.[1]

Table 1: Key Physicochemical Properties of 4-Methyl-2-nitrophenol

| Property | Value | Source(s) |

| CAS Number | 119-33-5 | [1][4][5] |

| Molecular Formula | C₇H₇NO₃ | [2][4][6] |

| Molecular Weight | 153.14 g/mol | [4][5][6] |

| Appearance | Yellow crystalline block | [1][7] |

| Melting Point | 36.5 °C | [4][8][9] |

| Boiling Point | 73-75 °C @ 0.5 Torr | [8] |

| Flash Point | 108 °C (closed cup) | [4][5] |

| Solubility | Insoluble in water; very soluble in ethanol and ether; slightly soluble in benzene. | [3][7] |

| Density | 1.2399 g/cm³ @ 38.6 °C | [8][9] |

| IUPAC Name | 4-methyl-2-nitrophenol | [6] |

Synthesis and Industrial Manufacturing

The primary industrial synthesis of 4-Methyl-2-nitrophenol is a multi-step process that leverages common and well-understood organic reactions. The causality behind this pathway is the strategic introduction of functional groups onto a readily available starting material. A prevalent method involves the use of p-toluidine as the precursor.[9]

The synthesis pathway is as follows:

-

Diazotization: p-Toluidine is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) to form a diazonium salt. This is a critical step as the diazonium group is an excellent leaving group, allowing for its replacement.

-

Nitrification: The diazonium salt is subjected to a nitration reaction to introduce the nitro group onto the aromatic ring.

-

Hydrolysis: The resulting intermediate is then hydrolyzed, replacing the diazonium group with a hydroxyl group to yield the final 4-Methyl-2-nitrophenol product.[9]

Another documented mechanism involves the nitration of 4-methyl-anisole in aqueous sulphuric acid, which proceeds through the capture of an ipso-Wheland intermediate by water, followed by the loss of methanol.[10]

Caption: Industrial synthesis workflow for 4-Methyl-2-nitrophenol.

Industrial Significance and Applications

4-Methyl-2-nitrophenol is rarely an end-product itself; its primary value lies in its role as a versatile chemical intermediate. Its functional groups—hydroxyl, nitro, and the aromatic ring—can be readily modified, making it a valuable building block in the synthesis of more complex molecules across various industries.

-

Dyes and Pigments: It serves as a crucial precursor in the manufacture of various dyes.[3] For instance, it is a key intermediate for producing p-Cresidine, which is used in the synthesis of azo dyes.[11]

-

Agrochemicals: The compound is utilized in the production of certain pesticides and herbicides.[3][12][13] The nitrophenol structure is a common motif in many biologically active molecules.

-

Pharmaceuticals: Its chemical structure allows it to be used in medicinal chemistry for the formulation and synthesis of various drugs.[1][3] It can also act as a starting material for further chemical modifications, such as the synthesis of 4-methyl-2-nitroanisole.[14]

Caption: Key industrial roles of 4-Methyl-2-nitrophenol as an intermediate.

Analytical Quantification and Characterization

Accurate identification and quantification of 4-Methyl-2-nitrophenol are crucial for quality control, process monitoring, and toxicological studies. A suite of analytical techniques is available for its characterization.

Spectroscopic Characterization:

-

Mass Spectrometry (MS): Techniques like GC-MS and LC-MS are definitive for structural confirmation.[1][4][6]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide detailed information about the molecular structure.[6]

-

Infrared (IR) and UV-Vis Spectroscopy: These methods are useful for identifying functional groups and for quantitative analysis, respectively.[6][15]

Quantitative Analysis: Gas Chromatography (GC)

Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is a robust and widely used method for quantifying phenols, as outlined in methodologies like EPA Method 8041A.[16] The protocol below is a self-validating system designed for accuracy and reproducibility.

Experimental Protocol: Quantification by GC-FID

-

Instrumentation & Reagents:

-

Gas Chromatograph with FID.

-

Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Reagents: 4-Methyl-2-nitrophenol reference standard (99%+ purity), Methanol (HPLC grade).

-

Carrier Gas: Helium or Hydrogen.

-

-

Standard Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in 100 mL of methanol in a volumetric flask.

-

Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of standards (e.g., 1, 5, 10, 50, 100 µg/mL). This brackets the expected sample concentration.

-

-

Sample Preparation:

-

Accurately weigh the sample containing the analyte.

-

Extract the analyte using a suitable solvent (e.g., methanol or methylene chloride) and technique (e.g., sonication followed by centrifugation).

-

Dilute the extract with methanol to bring the analyte concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter prior to injection.

-

-

GC-FID Conditions:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (Splitless mode)

-

Oven Program: Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

-

Detector Temperature: 300 °C

-

Carrier Gas Flow: 1.2 mL/min (constant flow).

-

-

Data Analysis & Validation:

-

Generate a calibration curve by plotting the peak area of the standards against their concentration.

-

Verify the linearity of the curve (R² > 0.995).

-

Quantify the analyte in the sample by comparing its peak area to the calibration curve.

-

System Validation: Run a quality control (QC) standard at a mid-range concentration after every 10 sample injections. The measured concentration should be within ±15% of the true value to ensure system stability.

-

Caption: Standard workflow for quantitative analysis via GC-FID.

Toxicological Profile and Safe Handling

4-Methyl-2-nitrophenol is classified as a hazardous chemical and requires careful handling to mitigate risks.[17] Exposure can cause irritation to the skin, eyes, and respiratory system.[5][6][9]

Table 2: Summary of Hazard and Toxicity Data

| Parameter | Value | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5][6][9] |

| Signal Word | Warning | [5][17] |

| Acute Oral Toxicity (LD50) | 3360 mg/kg (Rat) | [9] |

| Primary Hazards | Skin and eye irritant, harmful by skin absorption, potential for kidney and liver injury. | [6] |

| Aquatic Toxicity | Toxic to aquatic life. | [18] |

Safe Handling Protocol: The cornerstone of safe handling is a systematic approach combining engineering controls, personal protective equipment (PPE), and established procedures.

-

Risk Assessment: Before handling, evaluate the scale of the operation and potential for exposure (e.g., dust inhalation, skin contact).

-

Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

Respiratory Protection: If ventilation is inadequate or dust is generated, use an N95-rated dust mask or a respirator.[5]

-

Body Protection: Wear a lab coat.

-

-

Handling and Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[9] Avoid creating dust.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter waterways.

Caption: Logical flow for safe handling of 4-Methyl-2-nitrophenol.

Environmental Fate: Nitrophenols released into the environment are primarily from manufacturing and vehicle exhaust.[19][20][21] While they are expected to biodegrade in soil and water, the process can be slow, and the compounds are considered toxic to aquatic organisms.[19] They have a low potential for bioaccumulation.

Conclusion

4-Methyl-2-nitrophenol (CAS 119-33-5) is a foundational chemical with significant industrial utility, primarily as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its physicochemical properties, governed by its substituted phenol structure, make it both reactive and versatile. A thorough understanding of its synthesis, analytical quantification methods, and toxicological profile is essential for its safe and effective use in research and manufacturing. The protocols and data presented in this guide provide a robust framework for professionals working with this important compound.

References

- 4-Methyl-2-nitrophenol - Solubility of Things. (n.d.). Solubility of Things.

- CAS 119-33-5: 4-Methyl-2-nitrophenol. (n.d.). CymitQuimica.

- 4-Methyl-2-nitrophenol 119-33-5. (n.d.). Leping HengLi Chemical Co.,ltd..

- 4-Methyl-2-nitrophenol | 119-33-5. (n.d.). Biosynth.

- 4-Methyl-2-nitrophenol. (n.d.). CAS Common Chemistry.

- 4-Methyl-2-nitrophenol | C7H7NO3 | CID 8391. (n.d.). PubChem.

- 4-Methyl-2-nitrophenol 99 119-33-5. (n.d.). Sigma-Aldrich.

- 4-Methyl-2-nitroanisole synthesis. (n.d.). ChemicalBook.

- 119-33-5, 4-Methyl-2-nitrophenol Formula. (n.d.). ECHEMI.

- 2 nitro para cresol | CAS No. 119-33-5. (n.d.). Atul Ltd.

- SAFETY DATA SHEET. (2015). Thermo Fisher Scientific.

- Phenol, 4-methyl-2-nitro-. (n.d.). NIST WebBook.

- 4-methyl-2-nitro-phenol | 12167-20-3. (n.d.). ChemicalBook.

- 4-Methyl-2-nitrophenol | CAS 119-33-5. (n.d.). Santa Cruz Biotechnology.

- Technique for preparing 4-methyl-2,6 o-nitro-p-cresol. (2005). Google Patents.

- Mechanism of formation of 4-methyl- and 4-chloro-2-nitrophenol in the nitration of 4-methyl- and 4-chloro-anisole, respectively, in aqueous sulphuric acid. (n.d.). RSC Publishing.

- SAFETY DATA SHEET. (2011). Fisher Scientific.

- Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR).

- 4-methyl-3-nitrophenols and preparation method thereof. (2005). Google Patents.

- Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR).

- Nitrophenols. (2001). Agency for Toxic Substances and Disease Registry (ATSDR).

- 4-Nitrophenol in freshwater and marine water. (n.d.). Water Quality Australia.

- 4-methyl-2-nitrophenol (cas no : 119-33-5). (n.d.). Scimplify.

- Method 8041A: Phenols by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency (EPA).

Sources

- 1. CAS 119-33-5: 4-Methyl-2-nitrophenol | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-Methyl-2-nitrophenol | 119-33-5 | FM15721 | Biosynth [biosynth.com]

- 5. 4-甲基-2-硝基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Methyl-2-nitrophenol | C7H7NO3 | CID 8391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methyl-2-nitrophenol 119-33-5--Leping HengLi Chemical Co.,ltd. [lphenglihg.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. echemi.com [echemi.com]

- 10. Mechanism of formation of 4-methyl- and 4-chloro-2-nitrophenol in the nitration of 4-methyl- and 4-chloro-anisole, respectively, in aqueous sulphuric acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. 2 nitro para cresol | CAS No. 119-33-5 | 4-Methyl-2-nitrophenol | Atul Ltd [atul.co.in]

- 12. 4-METHYL-2-NITROPHENOL Online | 4-METHYL-2-NITROPHENOL Manufacturer and Suppliers [scimplify.com]

- 13. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]

- 14. 4-Methyl-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]

- 15. Phenol, 4-methyl-2-nitro- [webbook.nist.gov]

- 16. epa.gov [epa.gov]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. llojibwe.org [llojibwe.org]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

The Solubility of 4-Methyl-2-nitrophenol in Organic Solvents: A Technical Guide for Researchers

Abstract

Introduction: The Significance of Solubility Data

4-Methyl-2-nitrophenol (C₇H₇NO₃) is a yellow crystalline solid that serves as a valuable intermediate in various chemical syntheses.[1] Its molecular structure, featuring a phenolic hydroxyl group, a methyl group, and a nitro group on a benzene ring, imparts a moderate polarity that dictates its solubility characteristics.[1] Understanding the solubility of this compound in different organic solvents is paramount for a multitude of applications in the pharmaceutical and chemical industries.

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate in various solvents is a critical parameter that influences:

-

Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a desired crystal form (polymorph) with optimal purity and yield.

-

Process Development and Optimization: Solubility data is essential for designing and scaling up reaction and separation processes, including extractions and chromatographic purifications.

-

Formulation: In drug development, the solubility of an API in various excipients and solvent systems directly impacts its bioavailability and the feasibility of different dosage forms.

-

Predictive Modeling: Accurate solubility data is necessary for the development and validation of thermodynamic models that can predict solubility in other conditions, reducing the need for extensive experimentation.

This guide will provide a detailed exploration of the theoretical and practical aspects of determining the solubility of 4-methyl-2-nitrophenol.

Theoretical Framework: Understanding the Dissolution Process

The dissolution of a solid solute, such as 4-methyl-2-nitrophenol, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall Gibbs free energy of solution (ΔGsol) must be negative for dissolution to occur spontaneously. This is described by the equation:

ΔGsol = ΔHsol - TΔSsol

where:

-

ΔHsol is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

-

T is the absolute temperature.

-

ΔSsol is the entropy of solution, reflecting the change in randomness of the system upon mixing.

The solubility of 4-methyl-2-nitrophenol is expected to be highest in polar organic solvents capable of hydrogen bonding, such as alcohols (methanol, ethanol), due to favorable interactions with its hydroxyl and nitro groups.[1] Conversely, it is sparingly soluble in non-polar solvents and water.[1]

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a crystalline compound is the isothermal shake-flask method . This technique involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol outlines a robust procedure for determining the solubility of 4-methyl-2-nitrophenol.

Apparatus and Materials:

-

4-Methyl-2-nitrophenol (analytical grade, purity >99%)

-

Selected organic solvents (HPLC grade)

-

Thermostatic shaker or water bath with temperature control (±0.1 K)

-

Analytical balance (readable to ±0.0001 g)

-

Screw-capped vials

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Workflow Diagram:

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 4-methyl-2-nitrophenol to several screw-capped vials. A visual excess of solid should remain at equilibrium.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). Preliminary studies should be conducted to determine the minimum equilibration time for each solvent system.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to rest at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

-

To ensure complete separation, centrifuge the vials.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed/cooled pipette to match the experimental temperature.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed vial for gravimetric analysis or a volumetric flask for spectroscopic analysis.

-

-

Concentration Analysis:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is fully evaporated and the residue is dry (constant weight), reweigh the vial.

-

The mass of the dissolved solute and the mass of the solvent can be determined by difference.

-

-

HPLC/UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of 4-methyl-2-nitrophenol of known concentrations in the same solvent.

-

For UV-Vis, determine the wavelength of maximum absorbance (λmax).

-

Generate a calibration curve of absorbance versus concentration.

-

Accurately dilute the filtered saturated solution to bring its absorbance or HPLC response into the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

Express the solubility in various units as required, such as mole fraction (x), mass fraction (w), or grams per 100 g of solvent.

-

Mole Fraction (x): x = (moles of solute) / (moles of solute + moles of solvent)

-

Mass Fraction (w): w = (mass of solute) / (mass of solute + mass of solvent)

-

-

Thermodynamic Modeling of Solubility Data

Once experimental solubility data at different temperatures has been obtained, thermodynamic models can be used to correlate the data, which is useful for interpolation and understanding the dissolution thermodynamics.

The Modified Apelblat Equation

The modified Apelblat equation is a widely used semi-empirical model that relates the mole fraction solubility (x) to temperature (T)[2]:

ln(x) = A + B/T + C ln(T)

where A, B, and C are the model parameters determined by fitting the equation to the experimental data. The parameters A and B are related to the entropy and enthalpy of solution, respectively, while C reflects the effect of temperature on the heat capacity of solution.

The van 't Hoff Equation

The van 't Hoff equation provides a relationship between solubility and temperature and can be used to estimate the apparent thermodynamic properties of dissolution. The integrated form is:

ln(x) = -ΔHsol / (RT) + ΔSsol / R

where:

-

ΔHsol is the apparent enthalpy of solution.

-

ΔSsol is the apparent entropy of solution.

-

R is the ideal gas constant.

A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔHsol/R and an intercept of ΔSsol/R.

Illustrative Example: Analogy with 4-Methyl-2-nitroaniline

Due to the lack of publicly available quantitative solubility data for 4-methyl-2-nitrophenol, we present data for the structurally similar compound, 4-methyl-2-nitroaniline, to illustrate the application of these models. A study on 4-methyl-2-nitroaniline reported its mole fraction solubility in fourteen organic solvents from 278.15 K to 318.15 K.[2] The solubility was found to be highest in 2-butanone and N,N-dimethylformamide and lowest in carbon tetrachloride.[2] The experimental data was successfully correlated using the modified Apelblat equation, demonstrating its utility in describing the temperature dependence of solubility for this class of compounds.[2]

Table 1: Illustrative Solubility Data and Model Parameters (Hypothetical for 4-Methyl-2-nitrophenol)

| Solvent | Temperature (K) | Mole Fraction (x) | Apelblat A | Apelblat B | Apelblat C |

| Methanol | 298.15 | Data to be determined | Calculated | Calculated | Calculated |

| 303.15 | Data to be determined | ||||

| 308.15 | Data to be determined | ||||

| Ethanol | 298.15 | Data to be determined | Calculated | Calculated | Calculated |

| 303.15 | Data to be determined | ||||

| 308.15 | Data to be determined | ||||

| Acetone | 298.15 | Data to be determined | Calculated | Calculated | Calculated |

| 303.15 | Data to be determined | ||||

| 308.15 | Data to be determined | ||||

| Ethyl Acetate | 298.15 | Data to be determined | Calculated | Calculated | Calculated |

| 303.15 | Data to be determined | ||||

| 308.15 | Data to be determined |

This table serves as a template for organizing experimentally determined data and the resulting model parameters.

Practical Applications and Field-Proven Insights

-

Solvent Selection for Crystallization: For purification by crystallization, an ideal solvent is one in which 4-methyl-2-nitrophenol has high solubility at an elevated temperature and low solubility at a lower temperature. This temperature-dependent solubility gradient is key to achieving a high recovery of the purified compound.

-

Mitigating Polymorphism: The choice of solvent can influence the resulting crystal form (polymorph) of 4-methyl-2-nitrophenol. A thorough understanding of its solubility in various solvents is the first step in a comprehensive polymorph screen.

-

Drug Development: For formulation purposes, understanding the solubility in a range of pharmaceutically acceptable solvents and co-solvent systems is crucial. This data informs the selection of excipients and the development of stable and bioavailable drug products.

Conclusion

While specific, quantitative solubility data for 4-methyl-2-nitrophenol in a wide array of organic solvents is not extensively documented in publicly available literature, this technical guide provides the necessary theoretical foundation and detailed experimental protocols for its determination. The isothermal shake-flask method, coupled with gravimetric or spectroscopic analysis, offers a reliable means of generating high-quality solubility data. Subsequent modeling with equations such as the modified Apelblat and van't Hoff allows for robust data correlation and the determination of key thermodynamic parameters. By following the methodologies outlined herein, researchers and drug development professionals can obtain the critical solubility data required for informed decision-making in process development, purification, and formulation of 4-methyl-2-nitrophenol.

References

-

Solubility of Things. (n.d.). 4-Methyl-2-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-methyl-2-nitro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

An, M., Wang, Y., Li, R., & Wang, J. (2017). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 110, 13-20. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 2-Nitro-4-methylphenol

Executive Summary: This document provides a comprehensive technical overview of the essential physical and chemical properties of 2-Nitro-4-methylphenol (CAS No. 119-33-5). Intended for researchers, scientists, and professionals in drug development, this guide synthesizes critical data including physicochemical constants, solubility profiles, and spectroscopic characteristics. Furthermore, it outlines standardized experimental protocols for property determination and provides crucial safety and handling information to ensure proper laboratory conduct. The aim is to equip scientific professionals with the foundational knowledge required for the effective application and handling of this compound in a research and development setting.

Introduction

2-Nitro-4-methylphenol, also known as 2-nitro-p-cresol, is an aromatic organic compound featuring a phenol ring substituted with a methyl group at position 4 and a nitro group at position 2. Its unique structural arrangement, combining a hydroxyl group, a nitro group, and a methyl group on a benzene ring, imparts a specific set of chemical reactivities and physical properties. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, dyes, and other specialty chemicals. A thorough understanding of its physical properties is paramount for its use in chemical synthesis, purification processes, and formulation development.

Molecular Structure:

-

Chemical Name: 4-methyl-2-nitrophenol[1]

-

Synonyms: 2-Nitro-p-cresol, 2-Nitro-4-methylphenol, 4-Hydroxy-3-nitrotoluene[1][2]

-

CAS Number: 119-33-5[2]

-

Molecular Weight: 153.14 g/mol [1]

Core Physical and Chemical Properties

The physical state and behavior of 2-Nitro-4-methylphenol under various conditions are dictated by its molecular structure. The presence of a polar hydroxyl and nitro group allows for intermolecular hydrogen bonding, while the aromatic ring contributes to its solid nature at room temperature.

| Property | Value | Source(s) |

| Appearance | Yellow to brownish crystalline mass; phenolic odor. | [1] |

| Melting Point | 32-35 °C | [1][3] |

| Boiling Point | 231.1 °C (at 760 mmHg) | [3] |

| Density | 1.24 - 1.3 g/cm³ | [3][4] |

| Vapor Pressure | 0.000632 mmHg | [1] |

| Flash Point | 108.3 °C | [3] |

| pKa | 7.45 (Predicted) | [5] |

| LogP (Octanol/Water Partition Coefficient) | 2.17 | [3] |

Solubility Profile

The solubility of a compound is a critical parameter for reaction kinetics, purification, and formulation. 2-Nitro-4-methylphenol exhibits a solubility profile dictated by the interplay of its polar functional groups and nonpolar aromatic core.

3.1. Aqueous and Organic Solvent Solubility

-

Water Solubility: The compound is described as slightly soluble in water.[3][6] The hydrophobic nature of the benzene ring and the methyl group limits its miscibility with water.[6]

-

Organic Solvents: It is expected to be soluble in polar organic solvents such as ethanol and methanol.[6] This is due to the ability of the hydroxyl and nitro groups to form hydrogen bonds and engage in dipole-dipole interactions with the solvent molecules.[6]

3.2. Influence of pH on Aqueous Solubility

The phenolic hydroxyl group is weakly acidic, with a predicted pKa of approximately 7.45.[5] This means that in aqueous solutions with a pH above its pKa, the phenol will be significantly deprotonated to form the 2-nitro-4-methylphenolate ion. This ionic form is substantially more polar than the neutral molecule, leading to a significant increase in aqueous solubility in alkaline solutions. This property is often exploited for extraction and purification processes.

Spectroscopic and Spectrometric Characterization

Spectroscopic data is fundamental for the structural elucidation and purity confirmation of chemical compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (singlet), the three aromatic protons (with complex splitting patterns due to their positions relative to the different substituents), and a hydroxyl proton (often a broad singlet, with a chemical shift that is dependent on concentration and solvent).

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbons bearing the hydroxyl and nitro groups being significantly shifted.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key characteristic absorption bands include a broad O-H stretch from the phenolic group, strong asymmetric and symmetric N-O stretches from the nitro group, C-H stretches from the aromatic ring and methyl group, and C=C stretching bands from the aromatic ring.[1][2]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Aromatic nitro compounds typically exhibit strong UV absorption. The UV-Vis spectrum of 2-nitro-4-methylphenol is pH-dependent. In acidic or neutral solutions, it will show a characteristic absorbance for the protonated form. In alkaline solutions, the formation of the phenolate ion extends the conjugated system, resulting in a bathochromic (red) shift to a longer wavelength of maximum absorbance (λmax).[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2-nitro-4-methylphenol, the molecular ion peak (M+) would be observed at an m/z ratio corresponding to its molecular weight (approximately 153.04).[1]

Experimental Methodologies for Property Determination

To ensure data integrity, physical properties must be determined using validated, reproducible methods.

5.1. Protocol for Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.

-

Sample Preparation: A small amount of finely powdered, dry 2-nitro-4-methylphenol is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow (≤ 2 °C).

5.2. Workflow for Solubility Determination (Isothermal Shake-Flask Method)

This is the gold standard for determining equilibrium solubility.[7]

-